molecular formula C22H28FN3O7 B3259327 Gatifloxacin lactate CAS No. 316819-33-7

Gatifloxacin lactate

Cat. No.: B3259327
CAS No.: 316819-33-7
M. Wt: 465.5 g/mol
InChI Key: CFPJUGZAXVMNBA-UHFFFAOYSA-N
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Description

Gatifloxacin lactate is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound is primarily used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It works by inhibiting bacterial enzymes necessary for DNA replication, transcription, repair, and recombination .

Scientific Research Applications

Gatifloxacin lactate has a wide range of scientific research applications, including:

Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .

Future Directions

While Gatifloxacin has shown effectiveness in treating various bacterial infections, caution must be exercised to avoid the potential for selection of widespread resistance, which may occur with indiscriminate use . There is also a need for more environmentally friendly methods for evaluating Gatifloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of gatifloxacin lactate involves the synthesis of gatifloxacin followed by its conversion to the lactate saltThe final step involves the formation of the lactate salt by reacting gatifloxacin with lactic acid under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process includes:

  • Mixing gatifloxacin with lactic acid and partial injection water through slight heating and stirring.
  • Adding a preservative such as benzalkonium chloride solution via stirring and filtering with a microporous filtering membrane.
  • Dissolving sodium chloride in partial injection water through slight heating and stirring, followed by filtering with a microporous filtering membrane.
  • Mixing the concentrated medicine solution with the sodium chloride solution, measuring content, regulating pH value to 5.5-6.5, and replenishing injection water to the required amount.
  • Bacteria-free filtering with a double layer of 0.22 micron microporous filtering membrane and packing in sterilized eye drop bottles .

Chemical Reactions Analysis

Types of Reactions: Gatifloxacin lactate undergoes various chemical reactions, including:

    Oxidation: Gatifloxacin can undergo oxidative degradation, which is a common reaction in the presence of oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Gatifloxacin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Gatifloxacin Lactate: this compound is unique due to its high oral bioavailability, broad-spectrum antibacterial activity, and effectiveness against both Gram-positive and Gram-negative bacteria. It also has a favorable pharmacokinetic profile, allowing for once-daily administration. Additionally, this compound has a lower potential for causing photosensitivity reactions and glucose metabolism disturbances compared to some other fluoroquinolones .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.C3H6O3/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-2(4)3(5)6/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);2,4H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPJUGZAXVMNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316819-33-7
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, compd. with 2-hydroxypropanoic acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316819-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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